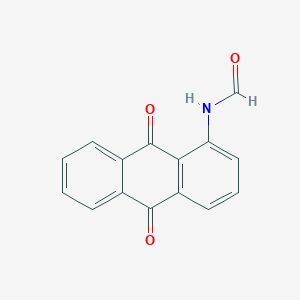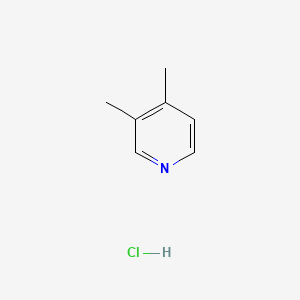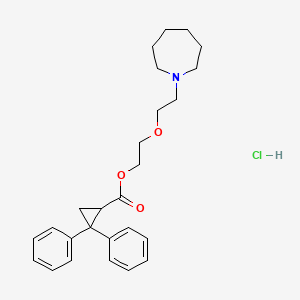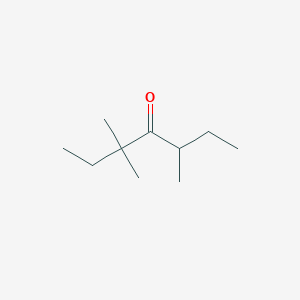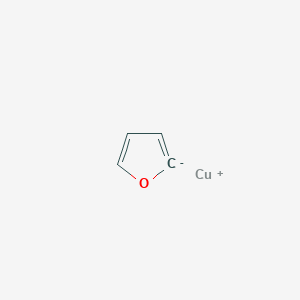
5-Methyl-1,2-oxazole-3-carbonyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,2-oxazole-3-carbonyl isocyanate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2-oxazole-3-carbonyl isocyanate typically involves the cyclization of appropriate precursors. One common method is the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes, catalyzed by a quaternary ammonium hydroxide ion exchange resin. This reaction yields 5-aryloxazoles in high purity . Another method involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst .
Industrial Production Methods
the general principles of oxazole synthesis, such as the use of metal catalysts and cycloaddition reactions, are likely employed on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1,2-oxazole-3-carbonyl isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield different functionalized oxazoles.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Including AuCl3 and CuCl.
Major Products
The major products formed from these reactions are various substituted oxazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,2-oxazole-3-carbonyl isocyanate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methyl-1,2-oxazole-3-carbonyl isocyanate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Methyl-1,2-oxazole-3-carbonyl isocyanate include:
- 5-Methylisoxazole-3-carbonyl chloride
- Methyl 5-methyl-1,2-oxazole-3-carboxylate
- (5-methyl-1,3-oxazol-2-yl)methylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique isocyanate functional group. This group imparts distinct reactivity and potential for forming a wide range of derivatives, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
37071-01-5 |
|---|---|
Molekularformel |
C6H4N2O3 |
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
5-methyl-1,2-oxazole-3-carbonyl isocyanate |
InChI |
InChI=1S/C6H4N2O3/c1-4-2-5(8-11-4)6(10)7-3-9/h2H,1H3 |
InChI-Schlüssel |
DKFRLFXSPOEWOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)C(=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


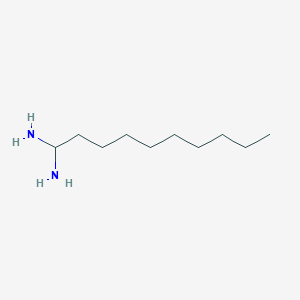

![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)
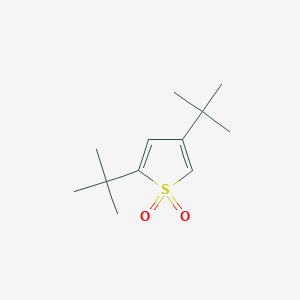

![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
